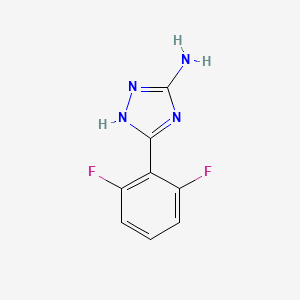

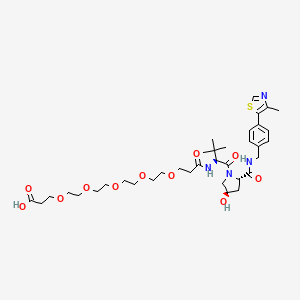

3-(2,6-difluorophenyl)-1H-1,2,4-triazol-5-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

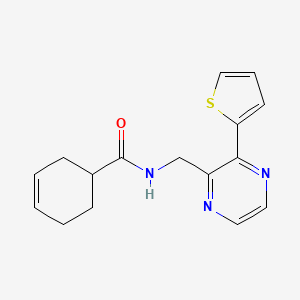

“3-(2,6-difluorophenyl)-1H-1,2,4-triazol-5-amine” is a chemical compound. Based on its nomenclature, it contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms. It also has an amine group (-NH2) and a 2,6-difluorophenyl group attached to the triazole ring .

Synthesis Analysis

While specific synthesis methods for “3-(2,6-difluorophenyl)-1H-1,2,4-triazol-5-amine” were not found, related compounds have been synthesized through various methods. For instance, a fluorinated chalcone was synthesized in 90% yield and crystallized by a slow evaporation technique .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are crucial for their potential biological activities. For instance, the anticancer activity of a related compound was confirmed by in silico modeling, targeting the VEGFr receptor.

Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structures. For instance, the solvatochromic effects of a related compound upon varying solvent polarity were investigated using UV-vis spectrophotometry.

Scientific Research Applications

Metal-Free Reduction of Secondary and Tertiary N-Phenyl Amides

- Research Focus : This study highlights the use of tris(pentafluorophenyl)boron as an effective catalyst for the hydrosilylative reduction of tertiary and N-phenyl secondary amides, which could be relevant for compounds like 3-(2,6-difluorophenyl)-1H-1,2,4-triazol-5-amine (Chadwick, Kardelis, Lim, & Adronov, 2014).

Photochemical Synthesis of Fluorinated Heterocyclic Compounds

- Research Focus : A method for synthesizing fluorinated heterocyclic compounds like 3-amino-5-perfluoroaryl-1,2,4-oxadiazoles, related to 3-(2,6-difluorophenyl)-1H-1,2,4-triazol-5-amine, was reported, using photochemical reactions (Buscemi, Pace, Calabrese, Vivona, & Metrangolo, 2001).

Tris(pentafluorophenyl)borane in Guanylation Reactions

- Research Focus : The study explores the efficiency of tris(pentafluorophenyl)borane as a catalyst in guanylation reactions involving amines, potentially applicable to triazole compounds (Antiñolo, Carrillo-Hermosilla, Fernández-Galán, Martínez-Ferrer, Alonso-Moreno, Bravo, Moreno-Blázquez, Salgado, Villaseñor, & Albaladejo, 2016).

Hyperbranched Polyimides for Gas Separation

- Research Focus : This paper discusses the synthesis of hyperbranched polyimides using compounds that might include triazole derivatives as a monomer, indicating potential applications in material science (Fang, Kita, & Okamoto, 2000).

Safety and Hazards

Safety data sheets provide information about the potential hazards of a compound and how to handle it safely. For a related compound, it was classified as having acute toxicity (oral, dermal, inhalation), skin irritation, serious eye irritation, respiratory sensitization, and specific target organ toxicity (respiratory system) .

properties

IUPAC Name |

5-(2,6-difluorophenyl)-1H-1,2,4-triazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2N4/c9-4-2-1-3-5(10)6(4)7-12-8(11)14-13-7/h1-3H,(H3,11,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVRLRDMAPXDEDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C2=NC(=NN2)N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,6-difluorophenyl)-1H-1,2,4-triazol-5-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(2-chlorobenzyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2835163.png)

![[(3S,6R)-6-methylpiperidin-3-yl]methanol](/img/structure/B2835169.png)

![N-(2,6-dimethylphenyl)-2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B2835170.png)

![[6-(Oxetan-3-yloxy)pyridin-2-yl]methanamine](/img/structure/B2835172.png)

![methyl 1-(2-(4-methoxybenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carbonyl)piperidine-4-carboxylate](/img/structure/B2835175.png)

![4-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2835177.png)